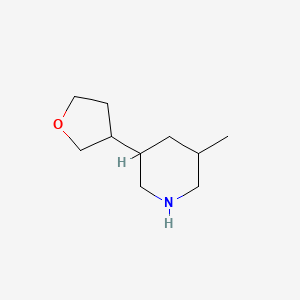
3-Methyl-5-(oxolan-3-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-(oxolan-3-yl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a methyl group and an oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(oxolan-3-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylpiperidine with oxirane under acidic conditions to form the oxolane ring. The reaction is usually carried out in the presence of a strong acid like sulfuric acid or hydrochloric acid, which acts as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is essential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-5-(oxolan-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methyl group or the oxolane ring can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated derivatives of the compound.
Aplicaciones Científicas De Investigación
3-Methyl-5-(oxolan-3-yl)piperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-Methyl-5-(oxolan-3-yl)piperidine exerts its effects involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The oxolane ring may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylpiperidine: Lacks the oxolane ring, making it less versatile in certain applications.
5-(Oxolan-3-yl)piperidine: Similar structure but without the methyl group, which can affect its chemical reactivity and biological activity.
Uniqueness
3-Methyl-5-(oxolan-3-yl)piperidine is unique due to the presence of both the methyl group and the oxolane ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H19NO |
|---|---|
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
3-methyl-5-(oxolan-3-yl)piperidine |
InChI |
InChI=1S/C10H19NO/c1-8-4-10(6-11-5-8)9-2-3-12-7-9/h8-11H,2-7H2,1H3 |
Clave InChI |
LYZGTMZNZQMIDP-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CNC1)C2CCOC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


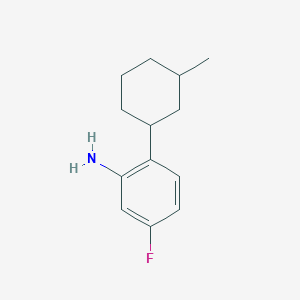
![5-(Dimethylamino)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13183442.png)
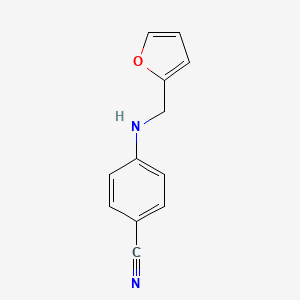
![3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13183447.png)

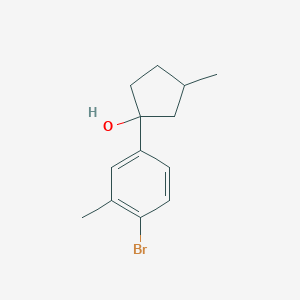
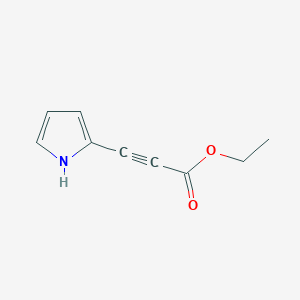

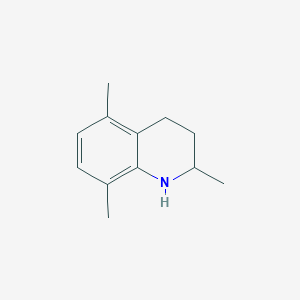
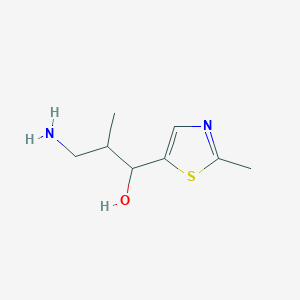

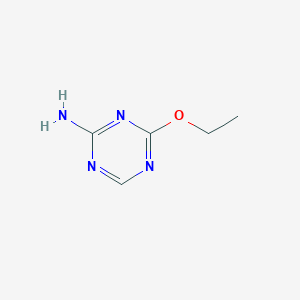
![2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide](/img/structure/B13183499.png)

